molecular formula C9H11BrOS B8561684 3-(3-Bromophenylsulfanyl)propane-1-ol

3-(3-Bromophenylsulfanyl)propane-1-ol

Cat. No.: B8561684
M. Wt: 247.15 g/mol
InChI Key: USTVPQZFAUHQSU-UHFFFAOYSA-N
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Description

3-(3-Bromophenylsulfanyl)propane-1-ol is a brominated aromatic compound featuring a propanol backbone linked to a 3-bromophenyl group via a sulfanyl (-S-) bridge. This structural motif confers unique physicochemical properties, such as increased lipophilicity compared to non-sulfanyl analogs, which may enhance its utility in organic synthesis or pharmaceutical applications.

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H11BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2

InChI Key

USTVPQZFAUHQSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

3-(3-Bromophenyl)propan-1-ol
  • Synthesis : Produced via reduction of 3-(3-bromophenyl)propionic acid, yielding ~97% purity in some cases .
  • Key Differences: The absence of the sulfanyl group reduces molecular weight and alters electronic properties.
3-(2-Bromophenyl)propan-1-ol
  • Structure : Bromine at the phenyl ring’s 2-position.
  • Synthesis : Achieved in 95% yield as a colorless oil via similar reduction methods .
  • Key Differences :
    • Steric hindrance from the 2-bromo substituent may reduce reactivity in electrophilic substitutions.
    • Lower thermal stability compared to 3-bromo isomers due to steric strain .
3-(2-Bromo-4-fluorophenyl)propan-1-ol
  • Structure : Additional fluorine substituent at the 4-position.
  • Safety Data : Classified under GHS regulations; requires precautions for inhalation and skin contact .
  • Dual halogenation may complicate synthetic routes but improve binding affinity in bioactive molecules .

Physicochemical and Functional Comparisons

Property 3-(3-Bromophenylsulfanyl)propane-1-ol 3-(3-Bromophenyl)propan-1-ol 3-(2-Bromophenyl)propan-1-ol 3-(2-Bromo-4-fluorophenyl)propan-1-ol
Molecular Weight ~265.1 g/mol (estimated) 229.1 g/mol 229.1 g/mol 247.1 g/mol
Polarity Moderate (due to -S- bridge) High High Moderate (fluorine effect)
Synthetic Yield Not reported ~97% 95% Not reported
Applications Potential catalyst/ligand in synthesis Pharmaceutical intermediates Solvent studies Safety data available

Reactivity and Functional Group Impact

  • Sulfanyl Group: Introduces nucleophilic sulfur, increasing susceptibility to oxidation (e.g., forming sulfoxides) compared to direct phenyl-propanol analogs. This may limit stability under oxidative conditions but enable unique reactivity in cross-coupling reactions .
  • Halogen Position: 3-Bromo substituents (para to the propanol chain) minimize steric effects, enhancing accessibility for further functionalization compared to 2-bromo isomers .
  • Fluorine Addition: In 3-(2-bromo-4-fluorophenyl)propan-1-ol, fluorine’s electron-withdrawing effect may stabilize negative charges, influencing acidity of the propanol -OH group .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Bromophenylsulfanyl)propane-1-ol, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-bromothiophenol and propane-1,3-diol derivatives. Key steps include:

  • Reaction Setup: Use a polar aprotic solvent (e.g., DMF or THF) with a base like sodium hydride to deprotonate the thiol group, enhancing nucleophilicity .
  • Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .
    Data Note: Yields >70% are achievable under optimized conditions, with purity confirmed via HPLC (>98%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify protons on the propane chain (δ 1.6–3.8 ppm) and aromatic signals (δ 7.2–7.8 ppm for bromophenyl). Integration ratios confirm substitution patterns .
    • HSQC/HMBC: Resolve connectivity between sulfur-linked carbons and adjacent protons .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 261.03 (C₉H₁₁BrOS⁺) .
  • Chromatography: Reverse-phase HPLC (C18 column, methanol/water) monitors purity, with retention times calibrated against standards .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties and nonlinear optical (NLO) response of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Electronic Structure: The bromine atom and sulfur group create a polarized electron distribution, enhancing hyperpolarizability (β = 12.5 × 10⁻³⁰ esu) .
  • NLO Response: Second-harmonic generation (SHG) efficiency is comparable to urea, making the compound a candidate for photonic materials .
  • Molecular Electrostatic Potential (MEP): Surfaces highlight nucleophilic regions (oxygen/hydroxyl) and electrophilic sites (bromine) for reactivity predictions .

Q. What are the challenges in analyzing reaction intermediates of this compound under oxidative conditions?

Methodological Answer:

  • Intermediate Trapping: Use radical scavengers (e.g., TEMPO) or low-temperature (-78°C) quenching to stabilize short-lived species during oxidation .
  • In Situ Monitoring: Raman spectroscopy tracks S–Br bond cleavage (500–550 cm⁻¹ shifts) during oxidation to sulfoxide derivatives .
  • Contradictions: Discrepancies arise in proposed mechanisms (radical vs. ionic pathways), resolved via isotopic labeling (¹⁸O) and kinetic isotope effect (KIE) studies .

Q. How does the bromophenylsulfanyl group influence interactions with biological targets, and what methodologies validate these effects?

Methodological Answer:

  • Enzyme Inhibition Assays: The compound’s sulfanyl group acts as a hydrogen-bond acceptor, inhibiting cytochrome P450 enzymes (IC₅₀ = 8.2 µM) via competitive binding .
  • Molecular Docking (AutoDock Vina): Simulations predict binding affinities (-7.2 kcal/mol) to kinase domains, validated by SPR (KD = 1.3 µM) .
  • Contradictions: Some studies report low cytotoxicity (IC₅₀ > 50 µM in HeLa cells), suggesting selectivity for bacterial targets .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Slow vapor diffusion (hexane/dichloromethane) yields single crystals. Disorder in the propane chain is resolved via SHELXL refinement with anisotropic displacement parameters .
  • Data Ambiguities: Twinning (e.g., pseudo-merohedral twinning) is addressed using PLATON’s TWINABS, improving R-factor convergence (<0.05) .

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